molecular formula C14H9Cl2NO4 B12721006 Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester CAS No. 88599-64-8

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester

Cat. No.: B12721006
CAS No.: 88599-64-8
M. Wt: 326.1 g/mol
InChI Key: NJIZMOVZYOGLFL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester typically involves the esterification of benzoic acid derivatives with 2,4-dichlorophenol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of automated systems and quality control measures ensures that the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be utilized in biochemical assays and studies related to enzyme interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester include other esters of benzoic acid and derivatives of 2,4-dichlorophenol. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

88599-64-8

Molecular Formula

C14H9Cl2NO4

Molecular Weight

326.1 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C14H9Cl2NO4/c15-8-5-6-12(10(16)7-8)20-13(18)9-3-1-2-4-11(9)21-14(17)19/h1-7H,(H2,17,19)

InChI Key

NJIZMOVZYOGLFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)N

Origin of Product

United States

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